柚皮素三甲醚

描述

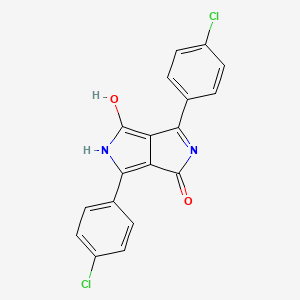

Naringenin trimethyl ether (NTE) is a naturally occurring flavonoid that is found in many fruits and vegetables, as well as in some herbal supplements. NTE has been studied for its potential health benefits, such as antioxidant, anti-inflammatory, and anticancer activities. NTE has also been studied for its ability to modulate several biochemical pathways and to act as a potent inhibitor of the enzyme acetylcholinesterase.

科学研究应用

抗肿瘤活性

柚皮素是一种膳食类黄酮,因其抗肿瘤潜力而受到探索。叔丁基肟醚等衍生物已在癌细胞系中表现出显着的生长抑制活性,表明其具有诱导细胞凋亡和细胞周期阻滞的能力 (Latif 等人,2019)。此外,柚皮素的亲脂醚衍生物已显示出对抗寨卡病毒和肿瘤细胞的有希望的抗病毒和抗增殖活性 (Mendes 等人,2020)。

雌激素活性

据报道,柚皮素和相关化合物表现出雌激素活性,这在治疗与雌激素缺乏相关的疾病中可能是有益的 (Guo 等人,2011)。这种双向雌激素作用突出了柚皮素在针对激素失衡的治疗应用中的潜力。

抗氧化特性

柚皮素的抗氧化特性已得到广泛研究。研究表明它具有减少自由基和增强各种慢性疾病中抗氧化活性的能力,表明它作为潜在氧化应激缓解剂的作用 (Zaidun 等人,2018)。

基于纳米粒子的递送系统

负载柚皮素的纳米颗粒用于生物医学应用(例如抗癌治疗)的开发一直是一个重要的研究领域。这些纳米粒子旨在提高柚皮素的生物利用度和治疗效果 (Kumar & Abraham,2016)。同样,负载柚皮素的丝素蛋白纳米颗粒在体外显示出增强的抗癌潜力 (Fuster 等人,2020)。

免疫调节作用

柚皮素作为治疗应用中的免疫调节剂的作用已被探索,突出了其在管理炎症相关疾病中的潜力 (Zeng 等人,2018)。

受控药物释放

柚皮素已用于受控药物释放系统,在需要受控给药的临床治疗中显示出潜力 (Yan 等人,2017)。

药代动力学和代谢研究

已在不同物种中研究了柚皮素的药代动力学和代谢特征,为药物开发提供了有价值的见解 (Bai 等人,2020)。

伤口愈合应用

以纳米乳形式递送的柚皮素已显示出增强伤口愈合的潜力,表明其在局部应用中的治疗价值 (Akrawi 等人,2020)。

作用机制

Target of Action

Naringenin trimethyl ether is a component found in the branches and leaves of the plant Four Seasons Rice Grass . The primary targets of Naringenin, a related compound, include the HTH-type transcriptional regulator TtgR in Pseudomonas putida, Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, Cytochrome P450 19A1, and Estrogen receptor beta in humans . These targets play crucial roles in various biological processes, including transcription regulation, estrogen signaling, and cytochrome P450-mediated metabolism .

Mode of Action

For instance, it acts as an antagonist to Aldo-keto reductase family 1 member C1, an inhibitor to Cytochrome P450 19A1, and a partial agonist to Estrogen receptor beta . These interactions result in changes in the activity of these targets, thereby influencing the associated biological processes .

Biochemical Pathways

It can suppress cytokine and growth factor production, arrest the cell cycle, and modulate different cellular signaling pathways . The biosynthetic pathway of Naringenin involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .

Pharmacokinetics

Comprehensive nonclinical and clinical data were used to estimate the pharmacokinetic parameters of Naringenin, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties impact the bioavailability of Naringenin and its therapeutic potential .

Result of Action

Naringenin, a related compound, has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients .

Action Environment

Environmental factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors could potentially influence the action of Naringenin trimethyl ether.

属性

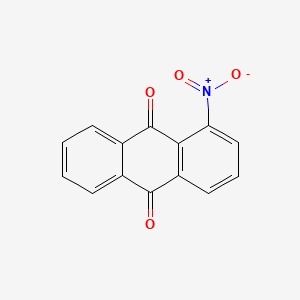

IUPAC Name |

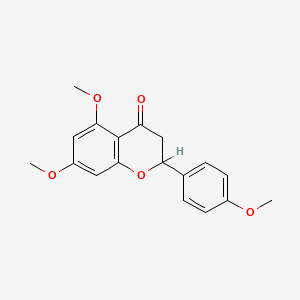

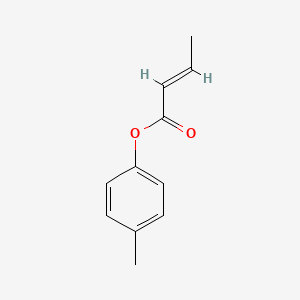

5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFSCAHSIUPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)